Atorvastatin lactone diepoxide Atorvastatin lactone diepoxide Atorvastatin Lactone Diepoxide is an Atorvastatin derivative which has improved stability.
Brand Name: Vulcanchem
CAS No.: 1046118-40-4
VCID: VC0194434
InChI: InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1
SMILES: CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7
Molecular Formula: C33H33FN2O6
Molecular Weight: 572.64

Atorvastatin lactone diepoxide

CAS No.: 1046118-40-4

Cat. No.: VC0194434

Molecular Formula: C33H33FN2O6

Molecular Weight: 572.64

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin lactone diepoxide - 1046118-40-4

Specification

CAS No. 1046118-40-4
Molecular Formula C33H33FN2O6
Molecular Weight 572.64
IUPAC Name 4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide
Standard InChI InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1
SMILES CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7
Appearance Off-White to Pale Yellow Solid
Melting Point 86-88°C

Introduction

Chemical Identity and Structural Characteristics

Atorvastatin lactone diepoxide is a complex organic molecule with specific stereochemical features that contribute to its biological activity. The compound is characterized by its unique molecular structure containing multiple functional groups that define its chemical behavior.

Basic Chemical Properties

Atorvastatin lactone diepoxide is identified by the molecular formula C33H33FN2O6 and has a molecular weight of 572.6 g/mol . The compound is registered with CAS number 1046118-40-4 and is cataloged in PubChem with the identifier CID 71313457 . This specific molecular structure places it within the family of atorvastatin-derived compounds that share common structural elements while maintaining distinct chemical properties.

Structural Features and Nomenclature

The IUPAC name of atorvastatin lactone diepoxide is 4-(4-Fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide . This compound contains several key structural elements:

  • A fluorophenyl group at position 4

  • A hydroxylated oxan (tetrahydropyran) ring system

  • Two epoxide groups forming a tricyclic structure

  • An amide linkage connecting to a diphenyl moiety

  • An isopropyl substituent (propan-2-yl group)

The stereochemistry of this compound is particularly significant, with specified configurations at multiple chiral centers contributing to its three-dimensional arrangement and potential biological interactions.

Relationship to Atorvastatin Metabolism

Atorvastatin lactone diepoxide exists within a complex metabolic network that includes various forms of atorvastatin. Understanding this network provides context for the potential formation and significance of the diepoxide form.

Acid-Lactone Interconversion

Atorvastatin is administered in its active acid form but undergoes significant conversion to the lactone form in the body. This interconversion is particularly influenced by gastric pH, with acidic conditions favoring the conversion of atorvastatin acid to atorvastatin lactone . This equilibrium plays a crucial role in the pharmacokinetics of atorvastatin.

Formation Pathways

While direct evidence for the formation pathway of atorvastatin lactone diepoxide is limited in the available literature, related research on atorvastatin metabolism suggests that epoxidation reactions may occur through cytochrome P450-mediated oxidation. The diepoxide structure likely forms through sequential epoxidation of double bonds present in the atorvastatin lactone molecule, possibly as a minor metabolic pathway.

Pharmacokinetic Considerations

The pharmacokinetic properties of atorvastatin lactone diepoxide must be considered within the broader context of atorvastatin metabolism, though specific data on the diepoxide form is limited.

Metabolic Relationships

Atorvastatin acid and its lactone metabolite demonstrate distinct pharmacokinetic profiles. The lactone form shows a one-compartment distribution model, while the acid form follows a two-compartment model . Research indicates that the lactone form of atorvastatin is believed to be myotoxic, which raises questions about the potential toxicological significance of derived compounds such as the diepoxide .

Analytical Detection and Characterization

Accurate detection and quantification of atorvastatin metabolites, including the lactone diepoxide, is essential for pharmacokinetic studies and quality control in pharmaceutical production.

Structural Verification

Confirmation of the diepoxide structure would typically involve a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, and potentially X-ray crystallography for absolute configuration determination. These methods would be essential for unambiguous identification of the diepoxide form among other potential metabolites.

Structural Comparison with Related Compounds

Understanding the structural relationships between atorvastatin lactone diepoxide and similar compounds provides insight into its chemical behavior and potential biological activities.

Comparison with Atorvastatin Dehydro Lactone

A related compound, atorvastatin dehydro lactone (CAS No. 442851-50-5), differs from the diepoxide in its structural features. The dehydro lactone contains a carbon-carbon double bond rather than epoxide groups and has the molecular formula C33H31FN2O3 with a molecular weight of 522.61 g/mol . This structural difference likely confers distinct chemical reactivity and potentially different physiological properties.

Comparative Properties

The following table summarizes the key differences between atorvastatin lactone diepoxide and related compounds:

PropertyAtorvastatin Lactone DiepoxideAtorvastatin Dehydro LactoneAtorvastatin Lactone
Molecular FormulaC33H33FN2O6C33H31FN2O3C33H33FN2O5
Molecular Weight (g/mol)572.6522.61556.6
Key Structural FeatureContains two epoxide groupsContains a carbon-carbon double bondContains a lactone ring
CAS Number1046118-40-4442851-50-5344423-98-9

Pharmaceutical Significance and Research Context

The broader significance of atorvastatin lactone diepoxide within pharmaceutical research relates to both manufacturing processes and understanding drug metabolism.

Manufacturing and Quality Control

In pharmaceutical manufacturing, understanding potential impurities and metabolites is critical for ensuring product quality and safety. Atorvastatin lactone diepoxide may represent either a synthetic intermediate or a degradation product that requires monitoring during production and storage of atorvastatin formulations.

Future Research Directions

Several key areas warrant further investigation regarding atorvastatin lactone diepoxide.

Metabolic Pathway Elucidation

Further research is needed to definitively establish the metabolic pathway leading to the formation of atorvastatin lactone diepoxide in vivo. This would include:

  • Identification of the enzymatic systems responsible for epoxidation

  • Determination of the sequence of epoxidation events

  • Quantification of the relative abundance of this metabolite under various physiological conditions

Pharmacological Activity Assessment

Investigation into the potential biological activities of the diepoxide form would provide valuable insights:

  • Evaluation of its lipid-lowering efficacy compared to the parent compound

  • Assessment of its potential contribution to adverse effects, particularly myotoxicity

  • Determination of its interaction with drug transporters and metabolic enzymes

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